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molecular formula C13H9FOS B8683771 1-(Thien-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one

1-(Thien-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No. B8683771
M. Wt: 232.27 g/mol
InChI Key: TUACRTLXMOTXHL-UHFFFAOYSA-N
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Patent
US05506219

Procedure details

A solution of sodium ethoxide (21% by weight in EtOH, 0.68 gm, 10 mmol) was added to a solution of 2-acetylthiophene (12.60 gm, 100 mmol, from Aldrich) and 4-fluorobenzaldehyde (12.41 gm, 100 mmol, from Aldrich) in EtOH (50 ml) and the mixture stirred under argon for 15 minutes. More EtOH (25 ml) was then added to make a slurry of the reaction mixture, which had partially solidified. Acetic acid (0.60 gm, 11 mmol) was added and a yellow solid filtered out of solution. The solid was recrystallized from EtOAc and hexane to afford the title compound as long, pale yellow needles (17.679 gm, 71%).
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
12.41 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[C:5]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)(=[O:7])[CH3:6].[F:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][CH:15]=1.C(O)(=O)C>CCO>[F:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[CH:6][C:5]([C:8]2[S:9][CH:10]=[CH:11][CH:12]=2)=[O:7])=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
12.6 g
Type
reactant
Smiles
C(C)(=O)C=1SC=CC1
Name
Quantity
12.41 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred under argon for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
a yellow solid filtered out of solution
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from EtOAc and hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=CC(=O)C=1SC=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 17.679 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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